![molecular formula C15H12FN5O3S2 B2377196 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903269-31-8](/img/structure/B2377196.png)
4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a combination of several functional groups, including a thiazole ring, an oxadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carbon disulfide followed by oxidation.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled through a series of nucleophilic substitution reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole and oxadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the thiazole and oxadiazole rings.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure Analysis
The compound consists of several key components:
- Benzamide Backbone : Provides a stable aromatic structure.
- Thiazole Moiety : Contributes to biological activity due to its nitrogen and sulfur content.
- 1,3,4-Oxadiazole Ring : Known for diverse biological activities, enhancing the compound's pharmacological profile.
The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Table 1: Structural Features and Their Implications
Component | Role in Activity |
---|---|
Benzamide Backbone | Stability and bioactivity |
Thiazole Moiety | Antimicrobial and anticancer properties |
1,3,4-Oxadiazole Ring | Diverse biological activities |
Fluorine Substitution | Increased potency and stability |
Anticancer Properties
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of thiazole can selectively inhibit cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma) with IC50 values indicating effective cytotoxicity . The incorporation of the thiazolyl group in 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may enhance its selectivity against cancer cells.
Antimicrobial Activity
The thiazole moiety is well-documented for its antimicrobial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Enzyme Inhibition
Molecular docking studies have indicated that this compound can interact with various biological targets. Notably, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Such inhibition could lead to applications in treating diseases where folate synthesis is crucial, including certain cancers and bacterial infections .
Table 2: Synthesis Pathways
Method | Description |
---|---|
Condensation | Reaction between thiazole and benzoyl chloride |
Nucleophilic Substitution | Introduction of fluorine into benzamide |
Oxidative Coupling | Formation of oxadiazole from thiosemicarbazones |
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of thiazole derivatives showed that compounds similar to this compound exhibited promising results against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of benzamide derivatives was tested for antimicrobial activity against a panel of bacterial strains. The results indicated that compounds featuring the thiazole structure had enhanced efficacy compared to their non-thiazole counterparts, suggesting that the structural attributes of 4-fluoro-N-(...) contribute positively to its antimicrobial potential .
Mechanism of Action
The mechanism of action of 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain a thiazole ring.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which contain an oxadiazole ring.
Benzamide Derivatives: Compounds like metoclopramide and tiapride, which contain a benzamide moiety.
Uniqueness
4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 4-fluoro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide represents a unique structure that combines elements of thiazole and oxadiazole, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be broken down into several functional groups:
- Fluoro group : Enhances lipophilicity and may improve biological activity.
- Thiazole moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Oxadiazole group : Often associated with antitumor properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant biological activities, particularly in cancer treatment. The following sections provide detailed insights into specific studies and findings related to the compound's efficacy.
In Vitro Studies
- Cell Line Testing : The compound was tested against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). Results showed an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with proteins primarily through hydrophobic contacts, suggesting a mechanism that may involve disrupting protein function essential for cancer cell survival .
Case Studies
A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazole exhibited selective cytotoxicity against cancer cells. The presence of specific substituents on the thiazole ring significantly enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of electron-donating groups on the phenyl ring enhances activity.
- Modifications in the thiazole and oxadiazole positions can lead to improved potency against specific cancer types .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown promising antimicrobial effects against various pathogens. The thiazole moiety is particularly noted for its ability to inhibit bacterial growth .
Properties
IUPAC Name |
4-fluoro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S2/c16-10-3-1-9(2-4-10)13(23)18-7-12-20-21-15(24-12)26-8-11(22)19-14-17-5-6-25-14/h1-6H,7-8H2,(H,18,23)(H,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAABIDGSTWRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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